![molecular formula C23H22O5 B5878642 1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5878642.png)
1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Descripción general
Descripción
1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a useful research compound. Its molecular formula is C23H22O5 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.14672380 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Phototransformation and Synthesis
- Phototransformation and Synthesis of Exotic Tetracyclic Scaffolds : A study by Khanna et al. (2015) explored the phototransformation of chromenones like 1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. They discovered the production of 5-ethynyl-2-methoxy-6-oxa-benzo[5,6-c]xanthen-7-ones, featuring an exotic tetracyclic scaffold, through a regioselective photocyclisation mechanism. This study offers insights into the synthesis of complex molecular structures using phototransformation techniques.
Fluorescence and Metal Interaction
- Fluorescent Properties and Metal Interaction : Gülcan et al. (2022) investigated the fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxybenzo[c]chromen derivatives. Their research, as detailed in this paper, found that these compounds exhibit fluorescence enhancement in the presence of metals, suggesting potential applications in spectrofluorometry and analytical chemistry.
Synthetic Methods and Biological Activity
- Development of Synthetic Methods and Biological Activity : Bowman et al. (2000) explored the synthesis of 6H-benzo[c]chromen-6-ones using Bu3SnH mediated cyclisation. They synthesized compounds like 3-methoxy-6H-benzo[c]chromen-6-one, which are bioactive constituents of herbal medicines. This study, available in their paper, contributes to understanding the synthesis of biologically active benzo[c]chromen derivatives.
Antibacterial Properties
- Antibacterial Activity of Derivatives : Velpula et al. (2015) conducted research on the antibacterial properties of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5$H$-benzo[$h$]thiazolo[2,3-$b$]quinazolin-9-yl)-2$H$-chromen-2-ones. Their study, which can be found in this publication, revealed that certain derivatives showed broad-spectrum antibacterial activity, highlighting the potential pharmaceutical applications of these compounds.
Mannich Bases and Biological Screening
- Mannich Bases Synthesis and Pharmacological Screening : Garazd et al. (2002) synthesized Mannich bases of 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones. Their study, detailed in this paper, showed that these compounds possess neuroleptic and tranquilizing activities, indicating potential applications in neuropharmacology.
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-14-11-20(27-13-19(24)15-7-9-16(26-2)10-8-15)22-17-5-3-4-6-18(17)23(25)28-21(22)12-14/h7-12H,3-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNKTQCHEKOBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5878562.png)
![N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5878566.png)
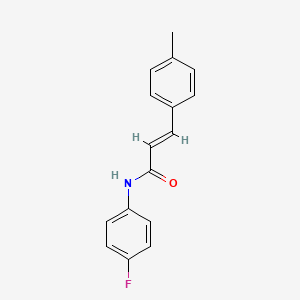
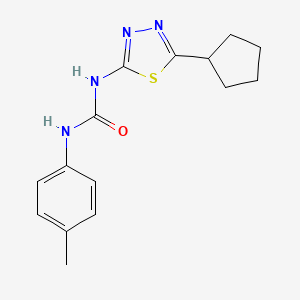
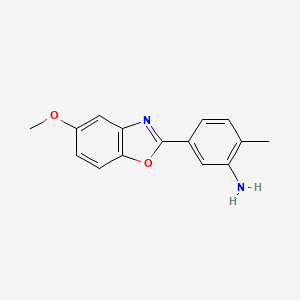
![1-(6,7,9-trimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5878603.png)
![N-[2-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5878605.png)
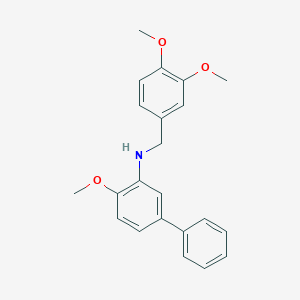
![4-ETHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE](/img/structure/B5878615.png)
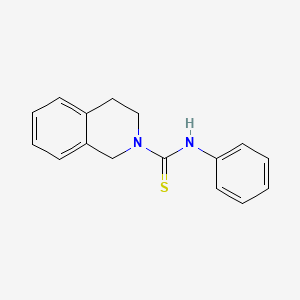
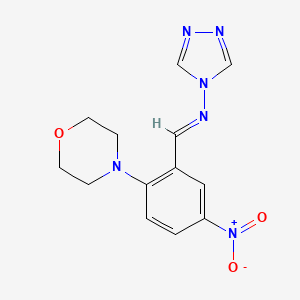
![3-[2-(2-CARBOXYETHYL)-5-(4-METHOXYPHENYL)-1H-PYRROL-1-YL]PROPANOIC ACID](/img/structure/B5878648.png)
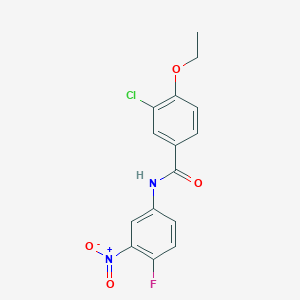
![2-[(3-bromobenzyl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B5878668.png)
